Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine
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Overview
Description
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an imidazo-thiazole ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-oxobutanoate with an amine derivative in the presence of a base, followed by cyclization to form the imidazo-thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine: Shares a similar core structure but differs in functional groups.
(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl ethylcarbamate: Another related compound with different substituents.
Uniqueness
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine is unique due to its specific functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .
Biological Activity
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine, also known as N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C8H11N3S
- Molecular Weight : 180.23 g/mol
- CAS Number : 1258650-30-4
- IUPAC Name : N-methyl(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell growth and proliferation in cancerous cells .
- Nucleic Acid Interaction : The compound interferes with nucleic acid synthesis, which is vital for cellular replication and function. This mechanism is particularly relevant in cancer therapies where rapid cell division is a target for intervention.
- Protein Binding : Studies indicate that this compound can bind to specific proteins, altering their function and leading to downstream effects on cell signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
A series of studies have demonstrated that derivatives of this compound exhibit potent inhibition of DHFR. Compounds derived from this structure showed IC50 values comparable to established inhibitors like methotrexate (MTX), indicating potential for therapeutic applications in treating cancers sensitive to DHFR inhibition .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies involving MCF7 breast cancer cells revealed that this compound induces significant cytotoxicity. The compound led to cell cycle arrest and apoptosis in treated cells, suggesting its potential as an anticancer agent . Furthermore, animal models demonstrated a reduction in tumor volume when treated with this compound compared to controls.
Comparative Analysis with Similar Compounds
The unique imidazole-thiazole structure of this compound distinguishes it from other compounds in its class:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl(6-methylimidazo[2,1-b][1,3]thiazole) | Imidazole-Thiazole Derivative | Moderate DHFR inhibition |
6-Methylimidazo[2,1-b][1,3]thiazole derivatives | Similar core structure | Variable cytotoxicity |
Properties
Molecular Formula |
C8H11N3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H11N3S/c1-6-7(5-9-2)11-3-4-12-8(11)10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
ZWLKNZOOHYCFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CNC |
Origin of Product |
United States |
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